molecular formula C21H32NNaO3 B12276132 Sodium N-dodecanoyl-L-phenlyalaninate

Sodium N-dodecanoyl-L-phenlyalaninate

Cat. No.: B12276132
M. Wt: 369.5 g/mol
InChI Key: KQYAHAGYCNNBCD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-dodecanoyl-L-phenlyalaninate typically involves the acylation of L-phenylalanine with dodecanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium N-dodecanoyl-L-phenlyalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium N-dodecanoyl-L-phenlyalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium N-dodecanoyl-L-phenlyalaninate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes where it helps in stabilizing emulsions by reducing the interfacial tension between oil and water phases .

Comparison with Similar Compounds

Similar Compounds

  • Sodium N-lauroyl-L-glutamate
  • Sodium N-cocoyl-L-glutamate
  • Sodium N-lauroyl-L-argininate

Uniqueness

Compared to similar compounds, Sodium N-dodecanoyl-L-phenlyalaninate has a unique combination of hydrophobic and hydrophilic properties due to the presence of the dodecanoyl and phenylalanine moieties. This makes it particularly effective as a surfactant in a wide range of applications .

Properties

Molecular Formula

C21H32NNaO3

Molecular Weight

369.5 g/mol

IUPAC Name

sodium;2-(dodecanoylamino)-3-phenylpropanoate

InChI

InChI=1S/C21H33NO3.Na/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18;/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

KQYAHAGYCNNBCD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.